molecular formula C12H11F3O4 B11794831 Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B11794831
M. Wt: 276.21 g/mol
InChI Key: QSUCLWMNWRAIRT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired benzofuran derivative . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is unique due to its benzofuran ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6H,2-4H2,1H3

InChI Key

QSUCLWMNWRAIRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)(F)F

Origin of Product

United States

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